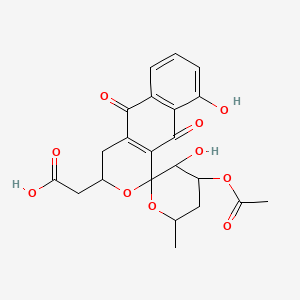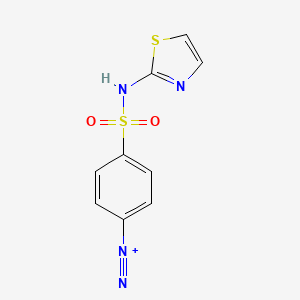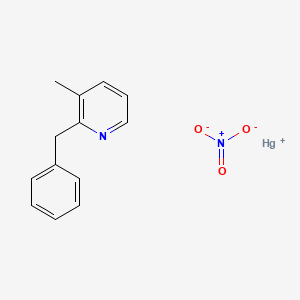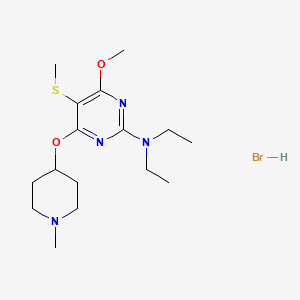
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is a complex organic compound with a unique structure that includes a pyrimidine ring, piperidine moiety, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of Functional Groups: The methoxy, methylthio, and piperidinyl groups are introduced through nucleophilic substitution reactions, often using reagents like methanol, methylthiol, and piperidine.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy and piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Methanol, piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Applications De Recherche Scientifique
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar core structure but lacking the additional functional groups.
4,6-Dimethyl-2-pyrimidinamine: Another analog with methyl groups at positions 4 and 6.
2-Amino-4,6-dimethylpyrimidine: Similar to the above but with an amino group at position 2.
Uniqueness
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
57259-21-9 |
|---|---|
Formule moléculaire |
C16H29BrN4O2S |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-methoxy-6-(1-methylpiperidin-4-yl)oxy-5-methylsulfanylpyrimidin-2-amine;hydrobromide |
InChI |
InChI=1S/C16H28N4O2S.BrH/c1-6-20(7-2)16-17-14(21-4)13(23-5)15(18-16)22-12-8-10-19(3)11-9-12;/h12H,6-11H2,1-5H3;1H |
Clé InChI |
LSUWLHBSEMVJAI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=C(C(=N1)OC2CCN(CC2)C)SC)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



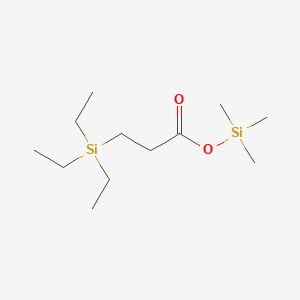
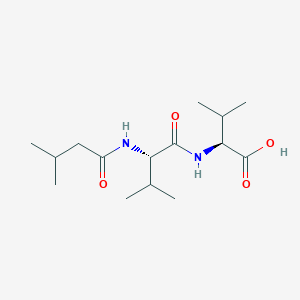
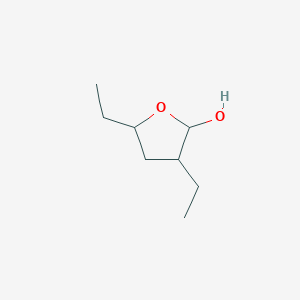
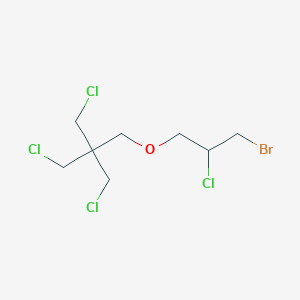
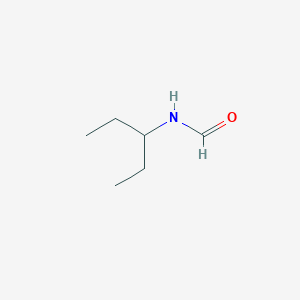

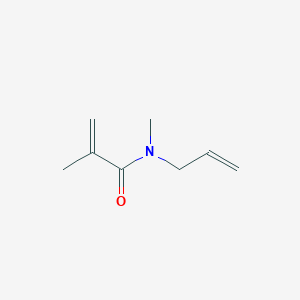
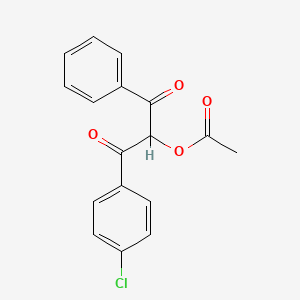
silane](/img/structure/B14611095.png)

